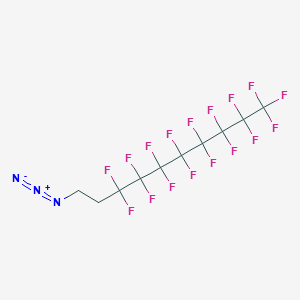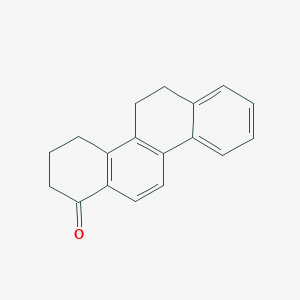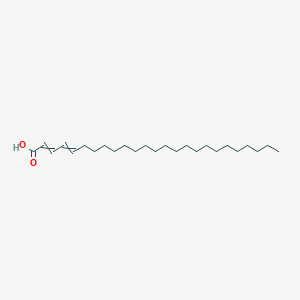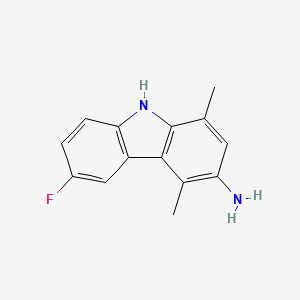![molecular formula C22H26O2S2 B14292958 Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate CAS No. 113337-26-1](/img/structure/B14292958.png)
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 2,2-bis(phenylsulfanyl)propane with ethyl pent-4-enoate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation.
Comparación Con Compuestos Similares
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can be compared with other similar compounds, such as:
2,2-bis(phenylsulfanyl)propane: Lacks the ethyl pent-4-enoate moiety, making it less versatile in certain applications.
Ethyl 2-[2,2-bis(methylsulfanyl)propyl]pent-4-enoate: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can affect its reactivity and interactions.
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]but-4-enoate: Has a shorter aliphatic chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of properties and reactivity patterns.
Propiedades
Número CAS |
113337-26-1 |
|---|---|
Fórmula molecular |
C22H26O2S2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate |
InChI |
InChI=1S/C22H26O2S2/c1-4-12-18(21(23)24-5-2)17-22(3,25-19-13-8-6-9-14-19)26-20-15-10-7-11-16-20/h4,6-11,13-16,18H,1,5,12,17H2,2-3H3 |
Clave InChI |
NBKVFWWAJCFPKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


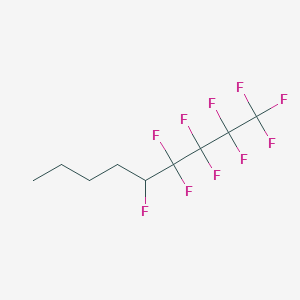
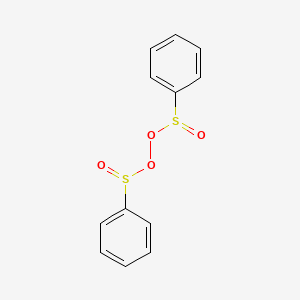
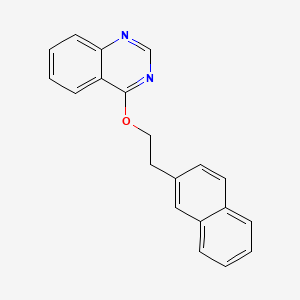
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
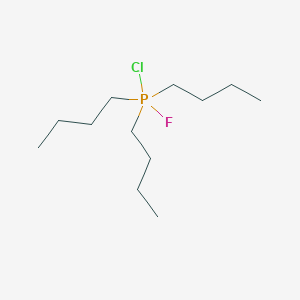
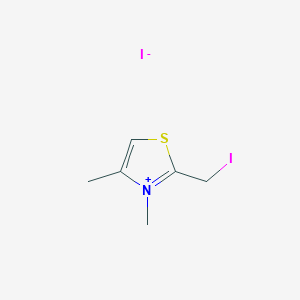
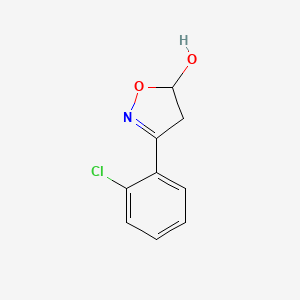
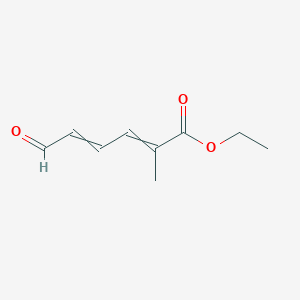
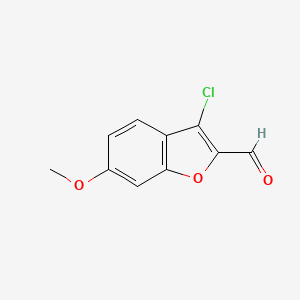
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
